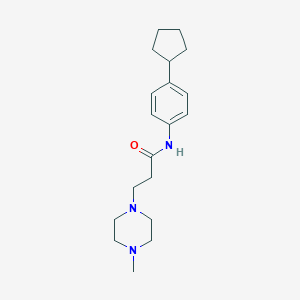
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that features a cyclopentylphenyl group and a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:
Formation of the cyclopentylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where cyclopentanone reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the piperazine ring: The cyclopentylphenyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions.
Formation of the final amide: The resulting intermediate is then coupled with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or amides.
科学的研究の応用
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-cyclohexylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclopropylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclobutylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.
特性
分子式 |
C19H29N3O |
|---|---|
分子量 |
315.5g/mol |
IUPAC名 |
N-(4-cyclopentylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)11-10-19(23)20-18-8-6-17(7-9-18)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) |
InChIキー |
HRDQRVASYNPKCY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















